5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

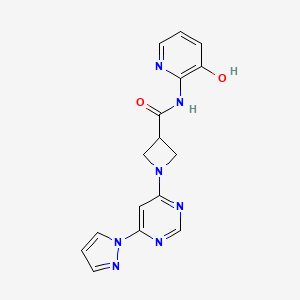

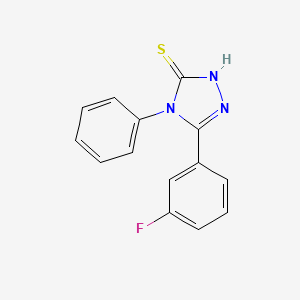

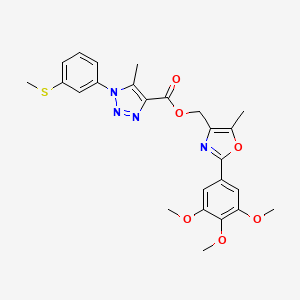

The compound “5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a fluorine atom suggests that this compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its IUPAC name. It contains a 1,2,4-triazole ring, which is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. Attached to this ring are a phenyl group, a fluorophenyl group, and a thiol group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could affect the compound’s polarity and the strength of its intermolecular interactions .Applications De Recherche Scientifique

Synthesis and Characterization

Experimental and Theoretical Analysis : The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives, have been extensively studied. These derivatives demonstrate a variety of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which have been analyzed using different thermal techniques and ab initio quantum mechanical calculations. The nature and energetics associated with these interactions provide insights into the potential applications of these compounds in various fields, including pharmaceuticals and materials science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antitumor Activity

Antitumor Studies : New fused 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have shown antitumor activity with moderate to excellent growth inhibition against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. These findings suggest the potential of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives in cancer treatment (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Anticancer Activity

Synthesis and Anticancer Evaluation : The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has shown moderate to good antiproliferative potency against several cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This study indicates that fluorine substitution in these compounds could be advantageous in developing anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Intermolecular Interactions Analysis

Analysis of Intermolecular Interactions : Detailed studies on derivatives of 1,2,4 triazoles, including those with fluoro-phenyl groups, have highlighted the significance of various intermolecular interactions in stabilizing crystal structures. These interactions are crucial for understanding the behavior of these compounds in different environments, which is essential for their application in drug design and material science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Physical-Chemical Properties and Synthesis

Physical-Chemical Properties and Synthesis : Research on the physical-chemical properties and synthesis of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives has contributed significantly to understanding these compounds' characteristics. This research supports the development of new materials and pharmaceuticals by providing foundational knowledge on the synthesis and properties of these derivatives (Bihdan & Parchenko, 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZSVLBUEFTUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327191 | |

| Record name | 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

330646-49-6 | |

| Record name | 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2943996.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)

![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)